molecular formula C16H22O3S B14513983 3-(Benzenesulfinyl)-5-butyl-3-ethyloxolan-2-one CAS No. 62705-44-6

3-(Benzenesulfinyl)-5-butyl-3-ethyloxolan-2-one

Cat. No.: B14513983
CAS No.: 62705-44-6
M. Wt: 294.4 g/mol
InChI Key: WRGXGGKDNIUKJD-UHFFFAOYSA-N
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Description

3-(Benzenesulfinyl)-5-butyl-3-ethyloxolan-2-one is an organic compound that features a unique combination of a benzenesulfinyl group and an oxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfinyl)-5-butyl-3-ethyloxolan-2-one typically involves the reaction of benzenesulfinyl chloride with an appropriate oxolanone precursor under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfinyl)-5-butyl-3-ethyloxolan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Benzenesulfinyl)-5-butyl-3-ethyloxolan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzenesulfinyl)-5-butyl-3-ethyloxolan-2-one involves its interaction with specific molecular targets, such as enzymes. The benzenesulfinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzenesulfinyl)-5-butyl-3-ethyloxolan-2-one is unique due to its combination of a benzenesulfinyl group and an oxolanone ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

62705-44-6

Molecular Formula

C16H22O3S

Molecular Weight

294.4 g/mol

IUPAC Name

3-(benzenesulfinyl)-5-butyl-3-ethyloxolan-2-one

InChI

InChI=1S/C16H22O3S/c1-3-5-9-13-12-16(4-2,15(17)19-13)20(18)14-10-7-6-8-11-14/h6-8,10-11,13H,3-5,9,12H2,1-2H3

InChI Key

WRGXGGKDNIUKJD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC(C(=O)O1)(CC)S(=O)C2=CC=CC=C2

Origin of Product

United States

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